molecular formula C13H18ClNO B1465219 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1334149-06-2

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B1465219
CAS No.: 1334149-06-2
M. Wt: 239.74 g/mol
InChI Key: AEEGOXKYLPRBDT-UHFFFAOYSA-N
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Description

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl. It is a bicyclic structure that includes a phenyl group and an azabicyclo octane core.

Scientific Research Applications

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests potential future directions in the research and development of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Mechanism of Action

The mechanism of action of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved depend on the specific application, such as neurotransmitter pathways in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11;/h1-5,11-12,14-15H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGOXKYLPRBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-06-2
Record name 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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